molecular formula C14H15BrO B6189927 (2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone CAS No. 2648947-87-7

(2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone

Cat. No.: B6189927
CAS No.: 2648947-87-7
M. Wt: 279.2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 1-methylcyclohex-2-en-1-ylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)(1-methylcyclohex-2-en-1-yl)methanone
  • (2-fluorophenyl)(1-methylcyclohex-2-en-1-yl)methanone
  • (2-iodophenyl)(1-methylcyclohex-2-en-1-yl)methanone

Uniqueness

(2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .

Properties

CAS No.

2648947-87-7

Molecular Formula

C14H15BrO

Molecular Weight

279.2

Purity

95

Origin of Product

United States

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